molecular formula C11H13NO5 B1649791 Benzoic acid, 2-[(carboxymethyl)methylamino]-5-methoxy- CAS No. 104961-12-8

Benzoic acid, 2-[(carboxymethyl)methylamino]-5-methoxy-

Cat. No.: B1649791
CAS No.: 104961-12-8
M. Wt: 239.22 g/mol
InChI Key: HGOHYHCCVKWGIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(carboxymethyl)(methyl)amino]-5-methoxybenzoic acid is a methoxybenzoic acid.

Properties

CAS No.

104961-12-8

Molecular Formula

C11H13NO5

Molecular Weight

239.22 g/mol

IUPAC Name

2-[carboxymethyl(methyl)amino]-5-methoxybenzoic acid

InChI

InChI=1S/C11H13NO5/c1-12(6-10(13)14)9-4-3-7(17-2)5-8(9)11(15)16/h3-5H,6H2,1-2H3,(H,13,14)(H,15,16)

InChI Key

HGOHYHCCVKWGIB-UHFFFAOYSA-N

SMILES

CN(CC(=O)O)C1=C(C=C(C=C1)OC)C(=O)O

Canonical SMILES

CN(CC(=O)O)C1=C(C=C(C=C1)OC)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 244 g (0.91 mole) of the potassium salt of 2-bromo-5-methoxybenzoic acid (prepared by treating a solution of the parent carboxylic acid in 2-propanol with excess methanolic potassium hydroxide), 196 g (1.54 mole) of the potassium salt of N-methylglycine (prepared as above), 13 g (0.82 mole) of anhydrous potassium carbonate and 0.66 g (0.01 mole) of copper powder in 220 ml of water was stirred at reflux for five hours. The mixture was cooled, added to 4.0 kg of ice/water, and acidified with concentrated hydrochloric acid to precipitate the crude product. THe solid was filtered and washed with water to yield 186 g (86% yield) of the carboxylic acid product. A sample recrystallized from aqueous 2-methoxyethanol was analytically pure, mp 196° C.-dec.
Quantity
244 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
carboxylic acid
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
196 g
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Two
Quantity
13 g
Type
reactant
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0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
220 mL
Type
solvent
Reaction Step Two
Name
copper
Quantity
0.66 g
Type
catalyst
Reaction Step Two
[Compound]
Name
ice water
Quantity
4 kg
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzoic acid, 2-[(carboxymethyl)methylamino]-5-methoxy-
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